molecular formula C12H25N3O4 B13475070 acetic acid, tert-butyl N-(4-carbamimidoylbutyl)carbamate

acetic acid, tert-butyl N-(4-carbamimidoylbutyl)carbamate

Cat. No.: B13475070
M. Wt: 275.34 g/mol
InChI Key: FKAMORKRHQMDFQ-UHFFFAOYSA-N
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Description

Acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate is a compound that combines the properties of acetic acid and a carbamate derivative. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The tert-butyl carbamate group is a common protecting group due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acylating agent. One common method is the reaction of tert-butyl carbamate with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Used in the development of drug candidates and as a building block for various therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine group from unwanted reactions during synthetic processes. The tert-butyl carbamate group can be removed under mild acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate is unique due to its specific structure, which combines the properties of acetic acid and a carbamate derivative. This combination provides stability and ease of removal, making it highly useful in various synthetic applications .

Properties

Molecular Formula

C12H25N3O4

Molecular Weight

275.34 g/mol

IUPAC Name

acetic acid;tert-butyl N-(5-amino-5-iminopentyl)carbamate

InChI

InChI=1S/C10H21N3O2.C2H4O2/c1-10(2,3)15-9(14)13-7-5-4-6-8(11)12;1-2(3)4/h4-7H2,1-3H3,(H3,11,12)(H,13,14);1H3,(H,3,4)

InChI Key

FKAMORKRHQMDFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NCCCCC(=N)N

Origin of Product

United States

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